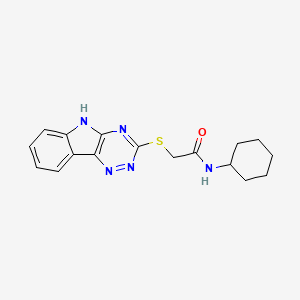
N-Cyclohexyl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide is a compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with an indole ring, and a cyclohexylacetamide moiety attached via a thioether linkage.
Preparation Methods
The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide typically involves the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the condensation of isatins with thiosemicarbazide, followed by cyclization.
Thioether Formation: The triazinoindole intermediate is then reacted with an appropriate alkylating agent to introduce the thioether linkage.
Attachment of the Cyclohexylacetamide Moiety: Finally, the cyclohexylacetamide group is introduced through an amide coupling reaction using cyclohexylamine and an acylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an iron chelator, which can be used to treat conditions related to iron overload.
Medicine: The compound exhibits antiproliferative activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, which can inhibit cellular processes that depend on iron. This binding can lead to the induction of apoptosis in cancer cells through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3.
Comparison with Similar Compounds
Similar compounds to 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide include:
5H-[1,2,4]Triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core and exhibit similar biological activities, such as antiproliferative and iron-chelating properties.
Indolo[2,3-b]quinoxalines: These compounds have a fused indole-quinoxaline structure and are known for their DNA intercalating and cytotoxic activities.
Thioether-Linked Indoles: Compounds with a thioether linkage to an indole ring, which can undergo similar chemical reactions and exhibit comparable biological activities.
The uniqueness of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide lies in its specific structure, which combines the triazinoindole core with a cyclohexylacetamide moiety, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N5OS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H19N5OS/c23-14(18-11-6-2-1-3-7-11)10-24-17-20-16-15(21-22-17)12-8-4-5-9-13(12)19-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,23)(H,19,20,22) |
InChI Key |
RXEWMTBTMPJDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
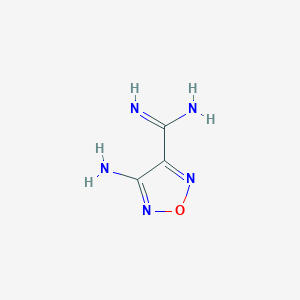
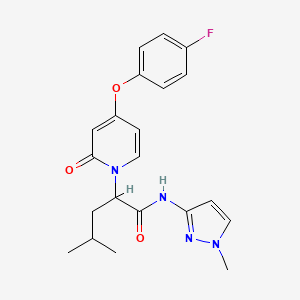
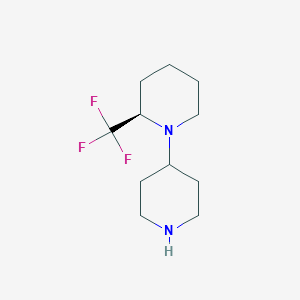
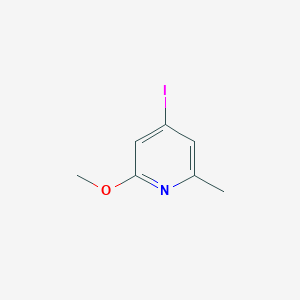
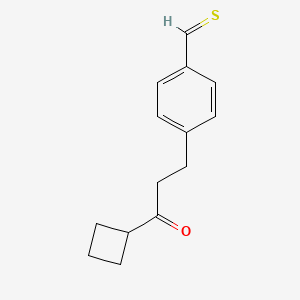
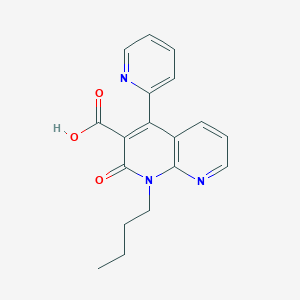
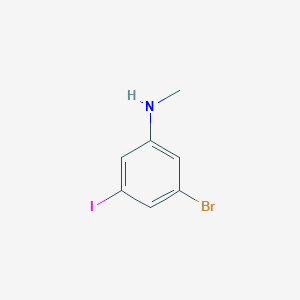

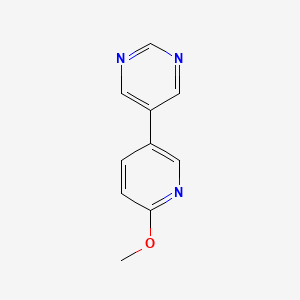
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
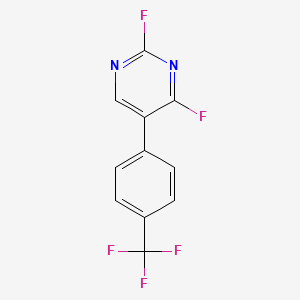
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
